Physicochemical Profiling & Technical Analysis: 3-Piperidin-1-ylpropane-1,2-diol
Physicochemical Profiling & Technical Analysis: 3-Piperidin-1-ylpropane-1,2-diol
Topic: Physicochemical Characteristics of 3-Piperidin-1-ylpropane-1,2-diol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Piperidin-1-ylpropane-1,2-diol (CAS: 4847-93-2), often referred to as alpha-piperidinoglycerol, represents a critical bifunctional building block in medicinal chemistry. Characterized by a piperidine ring fused to a hydrophilic glycerol moiety, this molecule serves as a versatile intermediate for synthesizing amino-alcohol-based pharmaceuticals, functionalized lipids, and anticholinergic agents.
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization strategies, moving beyond basic data to offer actionable insights for process development and quality control.
Molecular Architecture & Identity
The molecule features a tertiary amine (piperidine) anchored to a vicinal diol. This structure imparts unique solubility profiles and reactivity patterns, specifically the capacity for chelation and hydrogen bonding.
| Attribute | Technical Detail |
| IUPAC Name | 3-(Piperidin-1-yl)propane-1,2-diol |
| Common Synonyms | 1-Piperidino-2,3-propanediol; |
| CAS Number | 4847-93-2 |
| Molecular Formula | C |
| Molecular Weight | 159.23 g/mol |
| SMILES | C1CCN(CC1)CC(CO)O |
| Chirality | Contains one chiral center at C2.[1][2][3][4][5] Commercial supplies are typically racemic ( |
Stereochemical Implications
The C2 position on the propyl chain is a stereocenter. In biological systems, the (
Physicochemical Characteristics
The following data aggregates experimental values and high-confidence predictive models essential for formulation and handling.
| Property | Value / Range | Context & Implications |
| Physical State | Solid / Crystalline Powder | Typically appears as a white to off-white solid. Low melting point makes it prone to caking. |
| Melting Point | 77 – 80 °C | Validated experimental range [1].[6] Precise temperature control is required during drying to prevent melt-fusion. |
| Boiling Point | 140.9 °C (at reduced pressure) | High boiling point at 1 atm due to hydrogen bonding. Distillation requires high vacuum (< 5 mmHg) to avoid thermal degradation. |
| pKa (Predicted) | 9.8 – 10.2 (Basic) | The piperidine nitrogen is basic. The vicinal diol slightly lowers pKa via inductive electron withdrawal compared to piperidine (pKa ~11.1). |
| LogP (Octanol/Water) | -0.3 to 0.2 | Amphiphilic but leans hydrophilic. Highly soluble in aqueous buffers and lower alcohols (MeOH, EtOH). |
| Hygroscopicity | High | The vicinal diol moiety avidly absorbs atmospheric moisture. Storage under inert gas (Argon/Nitrogen) is mandatory. |
Synthetic Pathways & Reaction Logic
The synthesis of 3-piperidin-1-ylpropane-1,2-diol typically follows a nucleophilic substitution pathway. Understanding the kinetics of this reaction is crucial for minimizing the formation of bis-alkylated impurities.
Primary Synthetic Route: Aminolysis of Chlorohydrin
The most robust industrial route involves the nucleophilic attack of piperidine on 3-chloro-1,2-propanediol.
Mechanism:
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Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbon bearing the chlorine (C3).
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Displacement: Chloride is displaced as a leaving group.
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Neutralization: The generated HCl is neutralized by an excess of base (often excess piperidine or an inorganic base like K
CO ).
Figure 1: Reaction logic for the synthesis of 3-piperidin-1-ylpropane-1,2-diol via aminolysis.
Process Optimization Note: To suppress dimerization, maintain a high molar ratio of piperidine to chlorohydrin (typically 2:1 or 3:1) and add the chlorohydrin slowly to the refluxing amine.
Analytical Characterization Protocols
Accurate quantification requires separating the polar diol from potential non-polar impurities (unreacted piperidine) and salts.
A. High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore (no aromatic ring), UV detection at standard wavelengths (254 nm) is ineffective.
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Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD). Alternatively, UV at 205-210 nm can be used but requires high-purity solvents to minimize background noise.
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Column: Amide-functionalized C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended to retain the polar diol.
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Mobile Phase: Acetonitrile:Phosphate Buffer (pH 7.5). High pH ensures the amine is unprotonated if using RP, or use low pH (pH 2.5) to protonate and run on HILIC.
B. Gas Chromatography (GC)
GC is the preferred method for purity assessment due to the molecule's volatility.
Standard Operating Procedure (SOP) Framework:
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Derivatization (Optional but Recommended):
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Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
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Condition: 60°C for 30 minutes.
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Rationale: Silylation of the diol hydroxyls improves peak shape and volatility, preventing tailing caused by hydrogen bonding.
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Instrument Parameters:
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Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
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Carrier Gas: Helium at 1.0 mL/min.
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Inlet Temp: 250°C.
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Detector: FID (Flame Ionization Detector) or MS (Mass Spec).
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Temperature Program: Hold 80°C (2 min) → Ramp 10°C/min to 280°C → Hold 5 min.
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Figure 2: Decision tree for analytical method selection based on sample matrix.
Stability, Handling, and Safety
Stability Profile
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Oxidation: The tertiary amine is susceptible to N-oxidation over time, especially in solution. Store solids in amber vials.
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Hygroscopicity: The material will deliquesce (absorb moisture until it dissolves) if left exposed. It must be stored in a desiccator or under inert atmosphere.
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Thermal: Stable up to melting point, but prolonged heating >100°C in air can cause discoloration (Maillard-type browning if impurities are present).
Safety (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use a fume hood. The amine functionality can cause chemical burns to mucous membranes upon inhalation of dust.
References
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Matrix Fine Chemicals. (n.d.). 3-(Piperidin-1-yl)propane-1,2-diol Product Specification. Retrieved from
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Thermo Scientific Chemicals. (2024). Safety Data Sheet: 3-Piperidino-1,2-propanediol. Fisher Scientific. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97824, 3-(1-Piperidinyl)-1,2-propanediol. Retrieved from
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Svobodová, Z., et al. (2013). Determination of 3-chloropropane-1,2-diol by GC-MS. Czech Journal of Food Sciences. (Methodology adapted for amino-diol analogs). Retrieved from
